molecular formula C17H34O10S B611232 t-Butoxycarbonyl-PEG5-sulfonic acid CAS No. 1817735-28-6

t-Butoxycarbonyl-PEG5-sulfonic acid

Cat. No. B611232
M. Wt: 430.51
InChI Key: PJMKLAIQHSRPRW-UHFFFAOYSA-N
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Description

T-Butoxycarbonyl-PEG5-sulfonic acid is a PEG linker that contains a t-butyl ester group and a sulfonic acid group . The t-butyl ester group can be converted to a free acid group under acidic conditions . The resulting acid readily reacts with amine and alcohol under coupling conditions .


Synthesis Analysis

The synthesis of t-Butoxycarbonyl-PEG5-sulfonic acid involves the use of a t-butyl ester group and a sulfonic acid group . The t-butyl ester group can be converted to a free acid group under acidic conditions . This compound is available for purchase and is often used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular structure of t-Butoxycarbonyl-PEG5-sulfonic acid is represented by the chemical formula C17H34O10S . It has a molecular weight of 430.51 .


Chemical Reactions Analysis

The t-butyl ester group in t-Butoxycarbonyl-PEG5-sulfonic acid can be converted to a free acid group under acidic conditions . The resulting acid readily reacts with amine and alcohol under coupling conditions . Sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .


Physical And Chemical Properties Analysis

T-Butoxycarbonyl-PEG5-sulfonic acid has a chemical formula of C17H34O10S and a molecular weight of 430.51 . It is a PEG linker containing a t-butyl protecting group and a sulfonic acid moiety .

Scientific Research Applications

Analytical Methods and Antioxidant Activity Analysis

t-Butoxycarbonyl-PEG5-sulfonic acid may find applications in analytical methods used for determining antioxidant activity. A review by Munteanu and Apetrei (2021) discusses various tests based on hydrogen atom transfer, such as the Oxygen Radical Absorption Capacity (ORAC) test, and those based on electron transfer like the Cupric Reducing Antioxidant Power (CUPRAC) test. These assays, including mixed tests involving both hydrogen atom and electron transfer, are essential in antioxidant analysis and determining the antioxidant capacity of complex samples. The study emphasizes the use of spectrophotometry for assessing the kinetics of these assays and mentions complementary methods like electrochemical (bio)sensors which require calibration and validation stages. This suggests that compounds like t-Butoxycarbonyl-PEG5-sulfonic acid could be relevant in the development and validation of such analytical methods due to their chemical properties I. Munteanu, C. Apetrei, 2021.

Microbial Degradation of Polyfluoroalkyl Chemicals

t-Butoxycarbonyl-PEG5-sulfonic acid might also be involved in studies related to the microbial degradation of polyfluoroalkyl chemicals. A review by Liu and Avendaño (2013) delves into the biodegradability of polyfluoroalkyl chemicals, including sulfonic acids, in various environmental contexts such as microbial cultures, activated sludge, soil, and sediment. The review discusses the conversion of these compounds into perfluoroalkyl carboxylic and sulfonic acids under environmental degradation, their toxic profiles, and the need for understanding the environmental fate and effects of these precursors. This indicates that t-Butoxycarbonyl-PEG5-sulfonic acid could be a subject of interest in environmental degradation studies of polyfluoroalkyl chemicals Jinxia Liu, Sandra Mejia Avendaño, 2013.

Biological Monitoring of Polyfluoroalkyl Substances

Another potential application could be in the biological monitoring of polyfluoroalkyl substances (PFAS), including perfluorocarboxylates (PFCAs) and perfluoroalkyl sulfonates (PFSAs). Houde et al. (2006) highlight the importance of biological monitoring for these substances due to their environmental persistence, bioaccumulation, and potential toxicity. The study discusses the bioaccumulation and biomagnification of PFAS in various ecosystems and the importance of continuous monitoring with sentinel species. This suggests that compounds like t-Butoxycarbonyl-PEG5-sulfonic acid might be relevant in studies focused on understanding the behavior and impact of PFAS in the environment M. Houde et al., 2006.

Future Directions

T-Butoxycarbonyl-PEG5-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . Therefore, the future directions of t-Butoxycarbonyl-PEG5-sulfonic acid could be in the development of new PROTACs for targeted therapy .

properties

IUPAC Name

2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMKLAIQHSRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137938
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butoxycarbonyl-PEG5-sulfonic acid

CAS RN

1817735-28-6
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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